molecular formula C10H10Cl2O2 B2643279 2-(3-Chlorophenoxy)butanoyl chloride CAS No. 4878-27-7

2-(3-Chlorophenoxy)butanoyl chloride

Cat. No.: B2643279
CAS No.: 4878-27-7
M. Wt: 233.09
InChI Key: ZTMRGMNBDJDUQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)butanoyl chloride typically involves the reaction of 3-chlorophenol with butanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:

3-Chlorophenol+Butanoyl chloride2-(3-Chlorophenoxy)butanoyl chloride\text{3-Chlorophenol} + \text{Butanoyl chloride} \rightarrow \text{this compound} 3-Chlorophenol+Butanoyl chloride→2-(3-Chlorophenoxy)butanoyl chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorophenoxy group can be substituted by other nucleophiles, such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Hydrolysis: Typically carried out in the presence of water or aqueous base.

    Esterification: Requires the presence of an alcohol and an acid catalyst.

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can undergo nucleophilic acyl substitution reactions, where the chlorine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)butanoyl chloride: Similar structure but with the chlorine atom in the para position.

    2-(3-Bromophenoxy)butanoyl chloride: Bromine atom instead of chlorine.

    2-(3-Methylphenoxy)butanoyl chloride: Methyl group instead of chlorine.

Uniqueness

2-(3-Chlorophenoxy)butanoyl chloride is unique due to the presence of the 3-chlorophenoxy group, which imparts specific reactivity and properties. The position of the chlorine atom influences the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-(3-chlorophenoxy)butanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMRGMNBDJDUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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